![molecular formula C27H28N2O5S B2563552 diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-65-8](/img/structure/B2563552.png)

diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

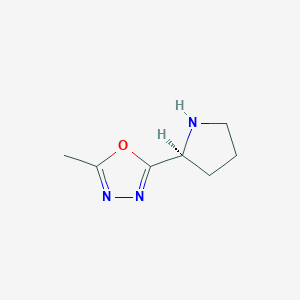

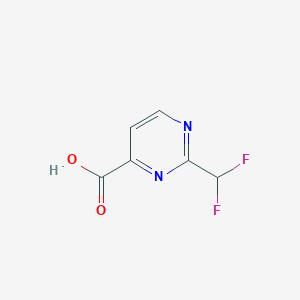

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains two ester groups (the diethyl dicarboxylate part of the name), an amide group (the acetamido part), and a thiophene ring (the dihydrothieno part). These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings would likely contribute to the compound’s aromaticity, making it relatively stable. The ester and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would likely be affected by the polar ester and amide groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Aplicaciones Científicas De Investigación

Metal Coordination Ligands in Polyacrylates

The compound can serve as a ligand for introducing metal coordination sites in polyacrylates. Ligands containing the 2,2’-bipyridine moiety are commonly used in the synthesis of transition metal complexes. By incorporating this compound into polyacrylate materials, researchers can create surfaces with embedded coordination sites for transition metals. These modified polymeric materials find applications in catalysis, sensing, and other areas where metal coordination plays a crucial role .

Photophysical Properties and Photocatalysis

The 2,2’-bipyridine derivatives, including this compound, have been studied for their photophysical properties. Transition metal complexes with 2,2’-bipyridine ligands exhibit interesting photochemical behavior. Researchers have explored their use in photocatalysis, dye-sensitized solar cells, and other photoactive applications. The prototype compound in this class is [Ru(bipy)₃]²⁺, but other metals (such as Ir, Re, Os, and even first-row transition metals like Fe) have also attracted attention .

Antiproliferative Activity

While specific studies on this compound are limited, related pyridine derivatives have been investigated for their antiproliferative activity. Researchers have synthesized and evaluated novel pyridine-based compounds for potential use in cancer therapy. Further exploration of this compound’s antiproliferative properties could be valuable .

Crystal Growth and Structural Elucidation

The compound’s single crystals have been successfully grown and characterized. Structural analysis revealed that it belongs to the triclinic crystal system. Such studies contribute to our understanding of crystallography and can aid in designing new materials with desirable properties .

Host-Guest Chemistry

Given its unique structure, this compound may participate in host-guest interactions. Researchers can explore its ability to form complexes with other molecules, potentially leading to applications in supramolecular chemistry, drug delivery, or sensing .

Luminescent Complexes

The compound could serve as a ligand for luminescent complexes. For instance, it might form complexes with lanthanide ions (such as terbium) to exhibit interesting luminescence properties. These complexes find applications in sensors, imaging, and optoelectronic devices .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGWOYIWEIOFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)

![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)

![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)